2-(4,5-Dihydrooxazol-2-yl)aniline

Descripción general

Descripción

The compound "2-(4,5-Dihydrooxazol-2-yl)aniline" is a derivative of aniline, which is a pivotal building block in the synthesis of various organic compounds. Aniline derivatives are known for their versatility in the field of organic chemistry, serving as precursors for the synthesis of dyes, pharmaceuticals, and polymers. The presence of the dihydrooxazolyl group in the compound suggests that it may exhibit unique chemical properties and reactivity patterns that could be exploited in the synthesis of novel materials or biologically active molecules.

Synthesis Analysis

The synthesis of aniline derivatives typically involves the functionalization of the aniline moiety or the construction of the aniline ring itself. For instance, the synthesis of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit involves SN2-Ar aminations, N-acylations, and Williamson etherifications, demonstrating the chemical manipulations possible with aniline derivatives . Similarly, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives for anti-tubercular activity showcases the use of aromatic ketones and aldehydes, followed by condensation reactions to introduce the oxazolyl group .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be quite complex, especially when part of larger systems such as dendrimers or when additional functional groups are present. For example, the dendrimers studied in paper exhibit a variety of core structures and central building blocks, leading to diverse macromolecular shapes in solution. The structural features of these compounds are often elucidated using techniques such as DFT calculations, NMR, IR spectroscopy, and TEM analysis .

Chemical Reactions Analysis

Aniline derivatives can participate in a wide range of chemical reactions. The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides, highlighting the reactivity of the aniline NH2 group . Additionally, the Schiff base formation in the synthesis of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives indicates the ability of aniline derivatives to engage in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by the substituents attached to the aniline ring. For example, the electrochemical synthesis of a polymer based on a thieno[3,4-b][1,4]dioxin-substituted aniline demonstrates the impact of the substituent on the polymer's conductivity and its application in dye-sensitized solar cells . The synthesis of a disulfide-containing aniline derivative reveals the redox potential of the disulfide bond, which can be exploited in copolymerization reactions .

Aplicaciones Científicas De Investigación

Catalytic Transfer Hydrogenation

- Application : 2-(4,5-Dihydrooxazol-2-yl)aniline derivatives are used in catalytic transfer hydrogenation reactions, specifically in the synthesis of ruthenium complexes for nitroarene reduction to anilines. These reactions are environmentally benign and avoid harsh conditions (Jia et al., 2018).

Polymer Synthesis for Solar Cells

- Application : Derivatives of 2-(4,5-Dihydrooxazol-2-yl)aniline are involved in the electrochemical synthesis of novel polymers. These polymers are used in the fabrication of dye-sensitized solar cells, showing higher energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Ethylene Polymerization

- Application : Compounds containing 2-(4,5-Dihydrooxazol-2-yl)aniline are used in the synthesis of titanium complexes, which demonstrate moderate activity in ethylene polymerization. These complexes contribute to the production of polyethylene with varying molecular weights (Hafeez et al., 2015).

Catalysis in Cross-Coupling Reactions

- Application : 2-(4,5-Dihydrooxazol-2-yl)aniline based ligands are synthesized for their use in Pd(II) complexes. These complexes are efficient catalysts in cross-coupling reactions, crucial in the production of unsymmetrical ketones and biaryls (Sudharsan et al., 2018).

Electrochromic Materials

- Application : Novel donor-acceptor systems using derivatives of 2-(4,5-Dihydrooxazol-2-yl)aniline are synthesized for electrochromic applications. These materials demonstrate high optical contrasts and fast switching speeds, making them suitable for use in near-infrared electrochromic devices (Li et al., 2017).

Synthesis of Novel Antimicrobial Agents

- Application : Derivatives of 2-(4,5-Dihydrooxazol-2-yl)aniline are synthesized for potential use as antimicrobial agents. These novel compounds have been evaluated for their antimicrobial activity, offering new avenues in the development of antimicrobial therapies (Habib et al., 2013).

Mecanismo De Acción

Target of Action

It is known that azolyl anilines, a class of compounds to which 2-(4,5-dihydrooxazol-2-yl)aniline belongs, are versatile tools in organic synthesis .

Mode of Action

Azolyl anilines, including 2-(4,5-dihydrooxazol-2-yl)aniline, are known to act as effective 1,5-nucleophiles in cyclocondensation reactions .

Biochemical Pathways

Azolyl anilines are known to form both substituted and condensed derivatives of various heterocyclic systems .

Result of Action

Derivatives of azolyl anilines have been reported to exhibit various biological activities, including antifungal, antibacterial, antitumor, cardioprotective, hypoglycemic, antihypoxant, plant growth stimulation, and selectivity toward α 1в -, α 1d -, and α 1 -adrenergic receptors .

Action Environment

Propiedades

IUPAC Name |

2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLSEUGNQNFTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443646 | |

| Record name | 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dihydrooxazol-2-yl)aniline | |

CAS RN |

3416-93-1 | |

| Record name | 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

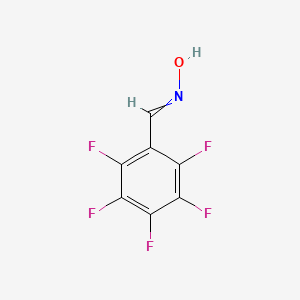

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3032599.png)

![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)

![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)